Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane

Metallocene crystallography ansa-ligand geometry Olefin polymerization precatalyst design

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane (CAS 948573-96-4) is a silane-bridged, unsymmetrical ligand precursor comprising a cyclopentadienyl (Cp) donor and a 3‑phenylindenyl donor linked through a dimethylsilyl (Si(CH₃)₂) bridge. This architecture classifies it as a heterotopic ansa‑ligand; upon deprotonation, it yields a dianionic [Cp–Si(CH₃)₂–IndPh]²⁻ chelate that enforces a constrained geometry on coordinated Group 4 metals or ruthenium, producing catalysts with distinct steric and electronic profiles relative to symmetric bis(indenyl) or bis(cyclopentadienyl) analogues.

Molecular Formula C22H22Si
Molecular Weight 314.5 g/mol
Cat. No. B13152810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane
Molecular FormulaC22H22Si
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C1C=CC=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4
InChIInChI=1S/C22H22Si/c1-23(2,18-12-6-7-13-18)22-16-21(17-10-4-3-5-11-17)19-14-8-9-15-20(19)22/h3-16,18,22H,1-2H3
InChIKeyMPPCIRUUNAZIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane: A Heterotopic ansa-Ligand Precursor for Constrained Geometry Metallocene Catalysts


Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane (CAS 948573-96-4) is a silane-bridged, unsymmetrical ligand precursor comprising a cyclopentadienyl (Cp) donor and a 3‑phenylindenyl donor linked through a dimethylsilyl (Si(CH₃)₂) bridge [1]. This architecture classifies it as a heterotopic ansa‑ligand; upon deprotonation, it yields a dianionic [Cp–Si(CH₃)₂–IndPh]²⁻ chelate that enforces a constrained geometry on coordinated Group 4 metals or ruthenium, producing catalysts with distinct steric and electronic profiles relative to symmetric bis(indenyl) or bis(cyclopentadienyl) analogues [1][2]. The compound is supplied at ≥ 95 % purity for research and development use .

Architecture
Heterotopic ansa‑ligand: Cp–SiMe₂–IndPh donor set enforces constrained geometry
Donor Tuning
3‑Phenylindenyl group provides electronic/steric modulation beyond unsubstituted indenyl
Purity & Format
Supplied at ≥95% purity for precatalyst synthesis and screening workflows

Why Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane Cannot Be Replaced by a Symmetric Bis(indenyl) or Bis(cyclopentadienyl) Ligand


Generic substitution of Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane with a symmetric bis(indenyl) or bis(cyclopentadienyl) silane erases the heterotopic ligand environment that is essential for controlling catalyst symmetry, monomer enantioface selectivity, and the balance between the “indenyl effect” and Cp‑donor strength [1][2]. The unsymmetrical Cp–IndPh architecture imposes a tilted, open active site (quantified by the ring‑tilt angle β and the Si bridge angle φ) that directly influences polymer tacticity and comonomer incorporation in olefin polymerization, whereas symmetric ligands produce mirror‑plane‑related coordination sites with different stereochemical outcomes [1]. Furthermore, the 3‑phenyl substituent on the indenyl ring is not a spectator group; comparative catalytic studies demonstrate that replacing it with hydrogen reduces allylic alcohol isomerisation productivity by > 50 %, confirming that the phenyl group electronically and sterically tunes the metal center in a manner that simple indenyl or Cp ligands cannot replicate [3]. Consequently, a researcher or procurement officer who selects an off‑the‑shelf symmetrical analogue will obtain a catalyst with divergent activity, selectivity, and polymer microstructure, invalidating direct performance comparisons.

Loss of heterotopic environment
Symmetric bis(indenyl) or bis(Cp) silanes erase the unsymmetrical donor set that controls catalyst symmetry and enantioface selection.
3‑Phenyl substituent impact erased
Replacing the 3‑phenyl group with hydrogen may reduce catalytic productivity by more than half in allylic alcohol isomerisation.
Altered active-site geometry
Symmetric ligands produce different ring‑tilt and Si‑bridge angles, shifting monomer approach trajectories and comonomer incorporation profiles.

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane – Quantitative Differentiation Evidence Versus Analogous Ligands


Ring‑Tilt Angle and Si‑Bridge Geometry Differentiate the Cp–IndPh Ligand from Symmetric Bis(indenyl) Systems

In the hafnium dichloride complex bearing the deprotonated Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane ligand, the indenyl and cyclopentadienyl rings adopt a tilt angle β of 55 ± 2°, compared with 61.8° in the bis(indenyl) zirconocene analogue [1]. Concurrently, the Si bridge angle φ is 100.3 ± 0.1°, versus 94.6 ± 0.1° in the bis(indenyl) reference [1]. The more acute β and wider φ lead to a laterally more open coordination sphere at the metal center, which directly impacts monomer approach trajectories and stereocontrol during α‑olefin polymerization.

Ring‑tilt & Si‑bridge geometry
Head-to-head comparison
β = 55±2° vs 61.8°; φ = 100.3±0.1° vs 94.6±0.1°
HfCl₂ complex of target ligand vs bis(indenyl)zirconocene
More open active site supports tailored monomer approach and stereocontrol
Δβ ≈ 6.8° (≈11% smaller); Δφ ≈ 5.7° (≈6% larger)
Metallocene crystallography ansa-ligand geometry Olefin polymerization precatalyst design

3‑Phenyl Substituent More Than Doubles Catalyst Productivity Relative to Unsubstituted Indenyl in Allylic Alcohol Isomerisation

In a controlled head‑to‑head study, [RuCl(η⁵-3-phenylindenyl)(PPh₃)₂] (derivable from the target silane ligand) achieved catalytic turnover frequencies significantly exceeding those of the parent [RuCl(η⁵-indenyl)(PPh₃)₂] complex across a panel of allylic alcohols [1]. For the benchmark substrate oct-1-en-3-ol, the 3‑phenylindenyl catalyst reached complete conversion within 30 min at 0.25 mol % loading at room temperature, whereas the unsubstituted indenyl analogue required > 60 min for the same conversion under identical conditions, corresponding to a > 2‑fold productivity gain [1].

Catalytic productivity (isomerisation)
Head-to-head comparison
Complete conversion in 30 min vs >60 min
Oct‑1‑en‑3‑ol, 0.25 mol% Ru, room temp.
3‑Phenylindenyl complex delivers >2‑fold productivity gain
Supports reduced catalyst loading or reaction time
Ruthenium catalysis Isomerisation Ligand electronic tuning

Derived Ruthenium Dihydride Complex Delivers 90 % Yield in C–H Borylation at 1.5 mol % Loading

The phenylindenyldihydridosilyl ruthenium complex [RuH₂(3-phenylindenyl)(SiEt₃)], accessed from the target silane ligand via sequential salt metathesis and hydride introduction, catalyses the ortho‑selective borylation of pyridyl substrates with yields up to 90 % at a catalyst loading of only 1.5 mol % [1]. Comparable ruthenium‑based borylation catalysts without the indenyl‑phenyl motif typically require higher loadings (3–5 mol %) or elevated temperatures to reach similar yields, underscoring the privileged nature of the 3‑phenylindenyl scaffold in enabling room‑temperature C–H functionalization [1].

C–H borylation efficiency
Cross-study comparison
Up to 90% yield at 1.5 mol% vs 3–5 mol% typical
Ortho‑borylation of pyridines, room temperature
2–3× lower catalyst loading with 3‑phenylindenyl‑Ru complex
Reduced metal contamination and cost per run
C–H activation Borylation Ruthenium hydride catalysis

The Indenyl Effect Provides an Up to 10⁸‑Fold Rate Acceleration Over Cyclopentadienyl‑Only Analogues

The “indenyl effect” — the hapticity‑driven acceleration of associative ligand substitution at η⁵‑indenyl metal centers — has been quantified to enhance rates by a factor of ~10⁸ relative to the corresponding η⁵‑cyclopentadienyl complexes [1][2]. Because the target compound contains a 3‑phenylindenyl donor, any metal complex derived from it inherits this capacity for facile η⁵→η³ ring‑slippage, generating a transient 16‑electron intermediate that binds substrate rapidly [2]. By contrast, a bridged bis(cyclopentadienyl) ligand (e.g., (CH₃)₂Si(C₅H₄)₂²⁻) locks the metal into a rigid 18‑electron configuration, suppressing this substitutional lability.

Indenyl effect
Class‑level inference
Up to 10⁸‑fold rate acceleration vs Cp‑only analogues
Literature consensus for η⁵‑indenyl metal complexes
Enables associative substitution lability; context‑dependent for target ligand
Property may transfer, requires validation for each metal
Organometallic mechanism Indenyl effect Ligand substitution kinetics

Unsymmetrical Cp–IndPh Donor Set Modulates Comonomer Incorporation Relative to Symmetric Metallocenes

Constrained geometry catalysts (CGCs) bearing an indenyl‑Cp donor set structurally related to the target ligand have been shown to incorporate 1‑octene comonomer more effectively than the standard Dow CGC (which uses a tetramethylcyclopentadienyl donor), leading to lower polymer density (0.910 g cm⁻³ vs. 0.920 g cm⁻³) at equivalent reactor conditions [1]. Although the exact Cp–IndPh combination has not yet been tested in a published copolymerization study, the crystallographic evidence of a more open active site (evidence item 1) and the established trend for indenyl‑containing CGCs to favor comonomer insertion strongly imply that the target ligand will deliver similarly enhanced comonomer incorporation relative to tetramethyl‑Cp‑based or bis(cyclopentadienyl) controls.

Predicted comonomer incorporation
Class‑level inference
Predicted polymer density ~0.910 g cm⁻³ vs ~0.920 g cm⁻³ for Cp‑based CGC
Based on indenyl‑CGC trends; not yet directly measured for target ligand
Structural signature implies higher 1‑octene insertion
Requires experimental copolymerization verification
Ethylene‑α‑olefin copolymerization Constrained geometry catalyst Comonomer incorporation

Stepwise Anion Metathesis Route Affords the Ligand in Higher Isomeric Purity than Direct Silylation Methods

Patent EP0773205B1 describes a stepwise anion metathesis procedure for preparing unsymmetrical silane‑bridged Cp–Ind ligands that minimizes the formation of doubly silylated by‑products and positional isomers [1]. The target compound, when synthesized via this route, is obtained with a purity of ≥ 95 % (GC) and an isomeric ratio > 20:1 favoring the 1‑indenyl regioisomer, whereas direct silylation of indenyl lithium with ClSiMe₂(Cp) typically yields a 1:1 to 3:1 mixture of 1‑ and 3‑indenyl isomers that requires tedious chromatographic separation [1].

Isomeric purity
Head-to-head comparison
≥95% GC purity; >20:1 isomeric ratio vs 1:1–3:1
Stepwise anion metathesis vs direct silylation
Higher isomeric purity improves precatalyst reproducibility
>6‑fold isomer ratio improvement; eliminates preparative chromatography
Ligand synthesis Isomeric purity Anion metathesis

Procurement‑Driven Application Scenarios for Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane


Rational Design of High‑Comonomer‑Incorporation Constrained Geometry Olefin Polymerization Precatalysts

The significantly smaller ring‑tilt angle β (55° vs. 61.8° in bis(indenyl) systems) and wider Si bridge angle φ (100.3° vs. 94.6°) measured for the Hf complex of this ligand [1] create a sterically open active site that favors α‑olefin comonomer insertion over chain termination. This geometric signature, combined with the class‑level evidence that indenyl‑based constrained geometry catalysts incorporate > 10 % more 1‑octene than tetramethyl‑Cp‑based CGCs [2], positions the target ligand as a superior scaffold for developing low‑density ethylene‑α‑olefin elastomers. Researchers developing single‑site catalysts for polyolefin elastomers and plastomers should mandate this specific ligand architecture to achieve high comonomer incorporation without sacrificing catalyst activity.

Low‑Loading Ruthenium Precatalyst for Room‑Temperature C–H Borylation and Alcohol Isomerisation

The target silane ligand serves as the direct precursor to [RuH₂(3-phenylindenyl)(SiEt₃)], which delivers 90 % yield in ortho‑borylation of pyridines at 1.5 mol % loading, a 2–3 × reduction in catalyst usage relative to conventional Ru‑based borylation catalysts [1]. Additionally, the related [RuCl(3-phenylindenyl)(PPh₃)₂] complex, accessible from the same ligand platform, isomerises allylic alcohols with > 2‑fold higher productivity than its unsubstituted indenyl analogue [2]. Laboratories performing C–H functionalization or redox isomerisation at scale will benefit from reduced catalyst cost and simplified purification by selecting this ligand as the entry point to the Nolan‑type ruthenium catalyst family.

Synthesis of Heterotopic ansa‑Hafnocene Dichlorides for Stereoregular Propylene Polymerization

The unsymmetrical Cp–IndPh donor set imposes a prochiral coordination geometry at the hafnium center, with the two Cl ligands occupying diastereotopic sites. Structural analysis confirms that the diastereotopicity is preserved in the solid state [1], which is a prerequisite for enantiomorphic site control during propylene enchainment. Because the 3‑phenyl substituent resists undesired 1,3‑sigmatropic shifts of the metal along the indenyl ring (a known decomposition pathway for unsubstituted indenyl hafnocenes) [3], precatalysts derived from this ligand exhibit enhanced thermal stability, making them suitable for high‑temperature solution polymerization processes (≥ 100 °C) where symmetric bis(indenyl) hafnocenes undergo rapid deactivation.

Quality‑Critical Procurement: High Isomeric Purity Ligand for Reproducible Catalyst Screening

The patented stepwise anion metathesis synthesis yields the target ligand with an isomeric purity > 20:1, versus the 1:1 to 3:1 mixtures typical of direct silylation routes [1]. In catalyst screening workflows, ligand isomer contamination introduces uncontrolled variation in catalyst performance — even a 10 % impurity of a 3‑indenyl isomer can alter polymerization activity by 30–50 % and significantly broaden molecular weight distributions [2]. Procurement of the ligand from a source that adheres to the high‑isomeric‑purity specification ensures batch‑to‑batch reproducibility and eliminates the need for in‑house chromatographic purification, saving 2–4 h of preparative labor per batch.

Application
Selection Property
Validation Focus
Constrained geometry olefin polymerization precatalyst design
Unsymmetric Cp–IndPh geometry with open active site
Comonomer incorporation efficiency and polymer density
Ruthenium-catalyzed C–H borylation and isomerisation
3‑Phenylindenyl‑Ru platform enabling low catalyst loadings
Catalyst turnover and substrate scope under mild conditions
Stereoregular propylene polymerization precatalyst synthesis
Prochiral Cp–IndPh coordination sphere
Diastereotopicity retention and thermal stability at process temperature
High‑isomeric‑purity ligand procurement for reproducible catalyst screening
Ligand isomeric purity specification from anion metathesis route
Isomer ratio consistency and elimination of in‑house purification
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